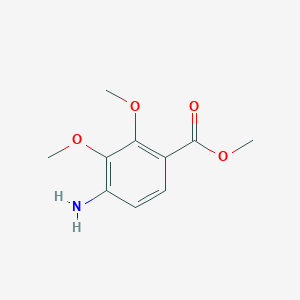
Methyl 4-amino-2,3-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid and features both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,3-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of p-aminobenzoic acid to form 4-amino-3,5-dibromobenzoic acid. This intermediate is then converted to 4-amino-3,5-dimethoxybenzoic acid by replacing the bromine atoms with methoxy groups. Finally, the carboxylic acid group is methylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dimethoxybenzoate: Similar structure but with different positions of methoxy groups.
Methyl 2-amino-4-methoxybenzoate: Contains an amino group and a methoxy group but in different positions.
Methyl 2,3-dimethoxybenzoate: Lacks the amino group.
Uniqueness
Methyl 4-amino-2,3-dimethoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
Methyl 4-amino-2,3-dimethoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and two methoxy groups. The molecular formula is C10H13N1O3. The presence of these functional groups is crucial for its biological activity, as they facilitate interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The amino group is known to participate in hydrogen bonding, while the methoxy groups may enhance hydrophobic interactions. This dual functionality enables the compound to interact effectively with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways.
Case Study: In Vitro Anticancer Effects
A study involving the treatment of HeLa cells (cervical cancer cells) with this compound reported an IC50 value of approximately 15 µM, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 µM) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Properties
CAS No. |
61203-57-4 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,11H2,1-3H3 |
InChI Key |
APUYEGBIACZCOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















